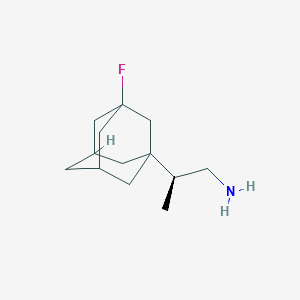

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of adamantylamine derivatives and has been found to exhibit various biological activities.

作用機序

The mechanism of action of (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the inhibition of viral replication by targeting various viral proteins. This compound has been found to inhibit the activity of the viral polymerase enzyme, which is essential for viral replication. It has also been shown to inhibit the activity of the viral protease enzyme, which is involved in the processing of viral proteins.

Biochemical and Physiological Effects:

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.

実験室実験の利点と制限

The advantages of using (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine in lab experiments include its potent biological activities and its ease of synthesis. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for the research on (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine. One potential direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the potential applications of this compound in the treatment of various viral and bacterial infections should be further explored.

合成法

The synthesis of (2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the reaction of 3-fluoro-1-adamantylamine with 2-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields.

科学的研究の応用

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antiviral, antitumor, and antibacterial activities. This compound has been shown to inhibit the replication of various viruses such as influenza A virus, respiratory syncytial virus, and human rhinovirus.

特性

IUPAC Name |

(2S)-2-(3-fluoro-1-adamantyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFKLDVHOUQGCO-HIVKSXORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C12CC3CC(C1)CC(C3)(C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C12CC3CC(C1)CC(C3)(C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)

![Methyl 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2406754.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2406755.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2406756.png)